4-(1,1-Dimethylethoxy)-pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

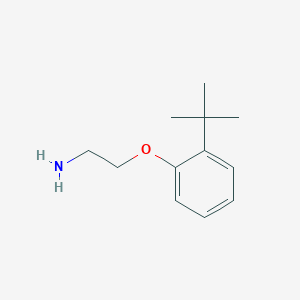

4-(1,1-Dimethylethoxy)-pyridine, also known as DMPO, is a stable nitroxide radical that is widely used in scientific research. It has a unique chemical structure that makes it an excellent tool for studying reactive oxygen species (ROS) and other free radicals.

Wirkmechanismus

4-(1,1-Dimethylethoxy)-pyridine acts as a spin trap by reacting with free radicals to form stable adducts. The reaction involves the transfer of an unpaired electron from the free radical to 4-(1,1-Dimethylethoxy)-pyridine, which results in the formation of a nitroxide radical. The nitroxide radical is stable and can be detected and analyzed using various spectroscopic techniques.

Biochemical and Physiological Effects:

4-(1,1-Dimethylethoxy)-pyridine has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation in various animal models. 4-(1,1-Dimethylethoxy)-pyridine has also been shown to improve insulin sensitivity and glucose tolerance in diabetic rats. Additionally, 4-(1,1-Dimethylethoxy)-pyridine has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-(1,1-Dimethylethoxy)-pyridine is its stability. It is a stable radical that can be stored for long periods of time without degradation. Additionally, 4-(1,1-Dimethylethoxy)-pyridine is relatively easy to use and can be detected using various spectroscopic techniques. However, there are also some limitations to using 4-(1,1-Dimethylethoxy)-pyridine. One limitation is that it can react with other molecules in biological samples, which can result in false-positive results. Additionally, 4-(1,1-Dimethylethoxy)-pyridine can also form adducts with non-radical species, which can complicate data interpretation.

Zukünftige Richtungen

There are many future directions for research involving 4-(1,1-Dimethylethoxy)-pyridine. One area of research is the development of new spin traps that are more selective for specific free radicals. Another area of research is the development of new techniques for detecting and analyzing 4-(1,1-Dimethylethoxy)-pyridine adducts. Additionally, there is a need for more research on the physiological effects of 4-(1,1-Dimethylethoxy)-pyridine in humans. Finally, there is a need for more research on the potential therapeutic applications of 4-(1,1-Dimethylethoxy)-pyridine in various diseases.

Synthesemethoden

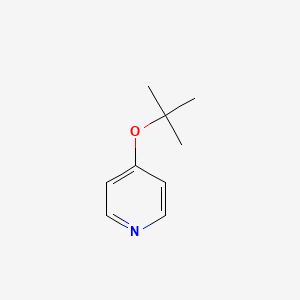

4-(1,1-Dimethylethoxy)-pyridine can be synthesized through a simple and straightforward method. The most common method involves the reaction of 4-chloropyridine with 2,2-dimethoxypropane in the presence of a base such as potassium tert-butoxide. The reaction produces 4-(1,1-Dimethylethoxy)-pyridine as the main product with a yield of around 70-80%.

Wissenschaftliche Forschungsanwendungen

4-(1,1-Dimethylethoxy)-pyridine has a wide range of applications in scientific research. It is primarily used as a spin trap for studying ROS and other free radicals. 4-(1,1-Dimethylethoxy)-pyridine reacts with these radicals to form stable adducts that can be detected and analyzed using various spectroscopic techniques. 4-(1,1-Dimethylethoxy)-pyridine is also used as a probe for studying the redox status of cells and tissues. It can be used to measure the levels of ROS and other oxidants in biological samples.

Eigenschaften

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)11-8-4-6-10-7-5-8/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTQLEKYLFGMGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-Dimethylethoxy)-pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2507361.png)

![Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate](/img/structure/B2507363.png)

![N-((2-methoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2507364.png)

![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2507373.png)

![4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2507374.png)

![7-[(3-chlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507382.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2507383.png)